molecular formula C9H7NO2S2 B1267652 (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid CAS No. 59794-34-2

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Cat. No. B1267652
CAS RN: 59794-34-2
M. Wt: 225.3 g/mol
InChI Key: GFQJZSIWWOBJKT-UHFFFAOYSA-N
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Patent
US04447618

Procedure details

A stirred slurry containing 10.3 g (0.05 mol) of 2-thioxo-3-benzothiazolineacetonitrile and 150 ml of 30% sulfuric acid (by volume) was heated at reflux for 2 hours. After cooling to 25° C., 800 ml of water was added and stirring was continued for 30 minutes at 25°-30° C. The solid was collected by filtration, washed with water until neutral to litmus, and air-dried at 25°-30° C. The product, 2-thioxo-3(2H)-benzothiazoleacetic acid was obtained in 90% yield , m.p. 187°-189° C. After recrystallization from 1,2-dichloroethane the crystals melted at 192°-193° C.
Name
2-thioxo-3-benzothiazolineacetonitrile
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[N:6]([CH2:7][C:8]#N)[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1.S(=O)(=O)(O)[OH:15].[OH2:19]>>[S:1]=[C:2]1[N:6]([CH2:7][C:8]([OH:15])=[O:19])[C:5]2[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=2[S:3]1

Inputs

Step One
Name
2-thioxo-3-benzothiazolineacetonitrile
Quantity
10.3 g
Type
reactant
Smiles
S=C1SC2=C(N1CC#N)C=CC=C2
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water until neutral to litmus, and
CUSTOM
Type
CUSTOM
Details
air-dried at 25°-30° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S=C1SC2=C(N1CC(=O)O)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.